8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Description

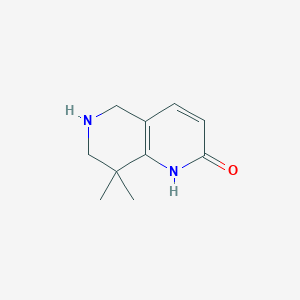

Structure

3D Structure

Properties

IUPAC Name |

8,8-dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2)6-11-5-7-3-4-8(13)12-9(7)10/h3-4,11H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUUFWUXGFHHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1NC(=O)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

Cyclization Reactions: Starting from a suitable precursor, cyclization reactions can form the naphthyridine core.

Functional Group Modifications: Introduction of the dimethyl groups and other functional groups through alkylation or other substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Employing techniques like crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction of the naphthyridine ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

8,8-Dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has been investigated for its potential as a therapeutic agent. Its applications include:

- Antimicrobial Activity : Studies have shown that derivatives of naphthyridine compounds exhibit significant antimicrobial properties against various pathogens. The specific structure of 8,8-dimethyl derivatives may enhance their efficacy against resistant strains.

- Anticancer Properties : Preliminary research indicates that naphthyridine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. The mechanism often involves the modulation of enzyme activity related to cell cycle regulation.

- Neuroprotective Effects : Some studies suggest that naphthyridine compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Biological Research

The compound's interaction with biological systems has led to several research avenues:

- Enzyme Inhibition : Research has focused on how this compound can inhibit various enzymes involved in disease processes. For example, it may act as an inhibitor of kinases or phosphatases relevant to cancer progression.

- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, potentially influencing signaling pathways linked to mood regulation and cognitive function.

Material Science

Beyond biological applications, this compound has potential uses in material science:

- Ligands in Coordination Chemistry : The ability of naphthyridine derivatives to form stable complexes with transition metals makes them useful as ligands in coordination chemistry. These complexes can be applied in catalysis or as precursors for novel materials.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various naphthyridine derivatives. The results indicated that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that the dimethyl groups significantly enhance antimicrobial action due to improved lipophilicity and membrane penetration.

Case Study 2: Anticancer Mechanisms

Research published in Cancer Research investigated the effects of naphthyridine derivatives on cancer cell lines. The study found that these compounds induced apoptosis through the activation of caspase pathways. Specifically, 8,8-dimethyl derivatives showed increased potency compared to their unsubstituted counterparts.

Mechanism of Action

The mechanism of action of 8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one would involve its interaction with specific molecular targets. This could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Pathway Interference: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis methods, and biological activities of 8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one with related derivatives:

Key Observations:

Structural Impact on Activity: Substituent position critically influences biological activity. For example, 1,6-naphthyridin-2(1H)-ones (e.g., 7-substituted derivatives) exhibit stronger kinase inhibition than 1,8-naphthyridine isomers due to optimal hydrogen-bonding interactions with enzyme active sites . Bulky substituents at the 6-position (e.g., benzyl, propyl) enhance metabolic stability but may reduce solubility, as seen in novobiocin analogs .

Synthesis Variability :

- 6-Substituted derivatives (e.g., benzyl, propyl) are synthesized via nucleophilic substitution of halogenated precursors , whereas 8,8-dimethyl derivatives likely require sterically controlled cyclization or alkylation steps.

Biological Relevance :

- Compounds with basic side chains at the 7-position (e.g., amine or fluoro groups) show enhanced kinase inhibition, suggesting that the 8,8-dimethyl derivative’s hydrophobic substituents may modulate membrane permeability or target binding .

Biological Activity

8,8-Dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- CAS Number : 20049-03-0

- Molecular Formula : C10H14N2O

- Molecular Weight : 178.23 g/mol

Antitumor Activity

Research has shown that derivatives of naphthyridine compounds exhibit significant antitumor properties. Specifically:

- In Vitro Studies : Compounds related to this compound have shown efficacy against various cancer cell lines. For example, studies indicate that these compounds can inhibit cell growth and induce apoptosis in melanoma and other neoplastic cells .

Anticonvulsant Properties

A series of studies have highlighted the anticonvulsant potential of naphthyridine derivatives. Notably:

- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the naphthyridine ring can enhance anticonvulsant activity. For instance, compounds with certain substitutions have demonstrated improved pharmacokinetic profiles and efficacy in animal models .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Mechanism of Action : It has been shown to disrupt bacterial cell wall synthesis and inhibit vital metabolic pathways in pathogens . This makes it a candidate for development as an antimicrobial agent.

Case Study 1: Antitumor Efficacy

In a study published in MDPI, researchers synthesized various naphthyridine derivatives and tested their antitumor activity. The results indicated that specific modifications led to increased potency against cancer cell lines with IC50 values ranging from 10 to 60 nM .

Case Study 2: Anticonvulsant Activity

Another study focused on the anticonvulsant effects of 8,8-dimethyl derivatives. The research found that these compounds significantly reduced seizure activity in rodent models when administered at specific dosages . This suggests a promising avenue for treating epilepsy.

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Many naphthyridines act as enzyme inhibitors affecting pathways crucial for tumor growth and survival.

- Receptor Modulation : These compounds can modulate neurotransmitter receptors involved in seizure activity and pain perception .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for preparing 8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one?

Answer:

The compound is typically synthesized via cyclocondensation or halogenation strategies:

- Cyclocondensation : Reacting 1-methyl-4-piperidinone with 3-aminoacrolein under acidic conditions (e.g., BF₃/Et₂O) forms the tetrahydro-1,6-naphthyridine core. Subsequent dimethylation at the 8-position can be achieved using methyl iodide and a strong base like LiNPr₂i .

- Halogenation : Starting from 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, treatment with POCl₃ and PCl₅ introduces chlorine at the 2-position, followed by alkylation to install the 8,8-dimethyl groups .

Advanced: How can cobalt-catalyzed [2+2+2] cyclizations improve the efficiency of synthesizing 5,6,7,8-tetrahydro-1,6-naphthyridines?

Answer:

Cobalt-catalyzed intramolecular cyclizations of dialkynylnitriles under microwave irradiation offer a rapid, high-yield route to the tetrahydro-1,6-naphthyridine scaffold. This method avoids harsh reagents (e.g., POCl₃) and reduces reaction times from hours to minutes. Key advantages include:

- Regioselectivity : Controlled formation of the six-membered ring via alkyne coordination.

- Functional Group Tolerance : Compatible with nitro, halogen, and alkyl substituents .

Basic: What spectroscopic techniques are critical for characterizing 8,8-dimethyl-1,6-naphthyridinones?

Answer:

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, methyl groups at C8 appear as singlets (~δ 1.5 ppm), while carbonyl signals (C2) resonate near δ 165 ppm .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular formulas (e.g., C₁₀H₁₄N₂O, exact mass 178.1106) .

- X-ray Crystallography : Resolves tautomerism in naphthyridinones, as seen in analogs like 3,6-dimethyl-1-phenyl-4-(2-thienyl)-8-(2-thienylmethylene) derivatives .

Advanced: How do reaction conditions influence the regioselectivity of halogenation in 1,6-naphthyridinones?

Answer:

Regioselectivity depends on:

- Electrophilic Aromatic Substitution (EAS) : Electron-rich positions (e.g., C3 in 1,6-naphthyridin-2(1H)-one) are preferentially halogenated. For example, 3-nitro-1,6-naphthyridin-2(1H)-one undergoes chlorination at C2 with POCl₃ .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at sterically accessible sites .

Basic: What are the biomedical applications of 8,8-dimethyl-1,6-naphthyridinone derivatives?

Answer:

This scaffold is explored for:

- Kinase Inhibition : Torin-1 analogs (e.g., benzo[h]-1,6-naphthyridinones) selectively inhibit mTOR with IC₅₀ < 10 nM .

- Antimicrobial Activity : Substituted derivatives show potency against Gram-positive bacteria by targeting DNA gyrase .

Advanced: How can computational modeling optimize the bioactivity of 8,8-dimethyl-1,6-naphthyridinones?

Answer:

- Docking Studies : Predict binding modes with target proteins (e.g., mTOR’s ATP-binding pocket) to guide substituent placement .

- QSAR Analysis : Correlate electronic properties (e.g., Hammett σ values) of substituents at C3/C5 with IC₅₀ values .

Basic: What challenges arise in resolving tautomeric forms of 1,6-naphthyridinones?

Answer:

Tautomerism between lactam (NH) and lactim (OH) forms complicates characterization. Solutions include:

- X-ray Crystallography : Unambiguously assigns tautomeric states, as in 5-ethyl-1,6-naphthyridin-2(1H)-one 5-oxide .

- Dynamic NMR : Detects proton exchange between tautomers in solution .

Advanced: What mechanistic insights explain the role of ammonium acetate in 1,6-naphthyridinone synthesis?

Answer:

Ammonium acetate acts as a dual acid-base catalyst:

- Cyclization : Facilitates imine formation via dehydration of intermediates like 6-(2-dimethylaminovinyl)-2(1H)-pyridinones.

- Aromatization : Promotes elimination of water or HCl to yield the aromatic naphthyridine core .

Basic: How are substituents introduced at the 5-position of 1,6-naphthyridinones?

Answer:

- Nucleophilic Substitution : Bromine at C5 in 3-bromo-1,6-naphthyridin-2(1H)-one is replaced by amines or alkoxy groups under Pd catalysis .

- Cross-Coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups using boronic acids .

Advanced: What analytical techniques resolve structural ambiguities in polycyclic 1,6-naphthyridinones?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.